1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. Key structural features include:
- A 4-methoxyphenyl group at position 1.
- A 4-methylphenyl group at position 2.
- A methyl substituent at position 6.
Its molecular formula is C₂₆H₂₁N₃O, with a molecular weight of 391.47 g/mol.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-4-7-18(8-5-16)24-22-15-26-23-13-6-17(2)14-21(23)25(22)28(27-24)19-9-11-20(29-3)12-10-19/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLHCNDTKDJZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce pyrazole derivatives.
Scientific Research Applications
Research Applications
1-(4-Methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been explored in various research contexts:
- Cancer Therapeutics : Studies have shown that quinoline derivatives can disrupt angiogenesis and induce apoptosis in cancer cells. The compound has demonstrated significant tumor growth inhibition properties and binding capabilities with different protein kinases, making it a candidate for further development as a cancer therapeutic agent .
- Biochemical Studies : The compound's ability to modulate nuclear receptor responsiveness and affect multiple signaling pathways makes it a valuable tool for biochemical studies aimed at understanding cancer biology and treatment responses .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, it has been shown to effectively induce apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- Mechanistic Insights : Research indicates that the compound's interaction with VEGFR-2 not only inhibits angiogenesis but also alters downstream signaling pathways involved in cell survival and proliferation. This dual action enhances its potential efficacy as an anti-cancer agent .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[4,3-c]quinoline Family
Key Observations :
- Substituent Effects: Amino groups at position 3 (e.g., 2i, 2m) correlate with enhanced anti-inflammatory activity by modulating iNOS/COX-2 pathways . Hydrophobic groups (e.g., 4-methylphenyl in the target compound) may improve membrane permeability.
- Electron-Withdrawing Groups : ELND006’s trifluoromethyl and sulfonyl groups enhance metabolic stability and target selectivity .
- Positional Isomerism: Pyrazolo[4,3-c]quinolines (target compound, 2i, 2m) differ from pyrazolo[3,4-b]quinolines (e.g., 7a in ) in ring fusion, affecting electronic distribution and binding interactions .
Comparison with Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines (e.g., 4-(4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) exhibit distinct synthetic challenges. For example, L-proline-catalyzed multicomponent reactions failed to yield these compounds, necessitating alternative routes . In contrast, pyrazolo[4,3-c]quinolines are synthesized via nucleophilic substitution of 4-chloro precursors with substituted anilines .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-(4-Methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Pyrazoloquinolines have been studied for their diverse pharmacological properties, including anti-inflammatory and anti-tumor effects. This article synthesizes existing research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its efficacy.
The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step reactions that yield compounds with various substituents. The compound can be synthesized through methods involving hydrazine derivatives and suitable aromatic aldehydes or ketones. The presence of methoxy and methyl groups enhances its lipophilicity and potentially its biological activity.
Antimicrobial Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of several pyrazole derivatives, revealing that compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 1 | 0.22 | S. aureus |
| 2 | 0.25 | S. epidermidis |
| 3 | 0.30 | E. coli |
These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural similarities to these active derivatives.
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been explored extensively. In vitro studies indicate that certain pyrazolo[4,3-c]quinolines can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .
A notable study highlighted the ability of pyrazoloquinolines to inhibit tumor growth in xenograft models, showcasing a significant reduction in tumor size compared to control groups .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, pyrazolo[4,3-c]quinolines have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A research group synthesized several pyrazole derivatives, including variations of the target compound, and tested their efficacy against multi-drug resistant strains of bacteria. The study concluded that modifications at the phenyl rings significantly enhanced antibacterial activity.
- Case Study on Anticancer Properties : Another study investigated the effects of a related pyrazoloquinoline on breast cancer cells, reporting a marked increase in apoptosis markers after treatment with low concentrations of the compound over 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
